molecular formula C21H26N2O3 B4855542 2-(2-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one

2-(2-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one

Cat. No.: B4855542
M. Wt: 354.4 g/mol
InChI Key: DIKMBVSWSNVLNI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group, a phenylpiperazine moiety, and a butanone backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 2-Methoxyphenol: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base.

    Formation of 2-(2-Methoxyphenoxy)butan-1-one: This involves the reaction of 2-methoxyphenol with butanone in the presence of a suitable catalyst.

    Introduction of the Phenylpiperazine Moiety: The final step involves the reaction of 2-(2-methoxyphenoxy)butan-1-one with 4-phenylpiperazine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, amines, appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The methoxyphenoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    2-(2-Methoxyphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

Uniqueness

2-(2-Methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to certain receptors and its overall stability.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-18(26-20-12-8-7-11-19(20)25-2)21(24)23-15-13-22(14-16-23)17-9-5-4-6-10-17/h4-12,18H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKMBVSWSNVLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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